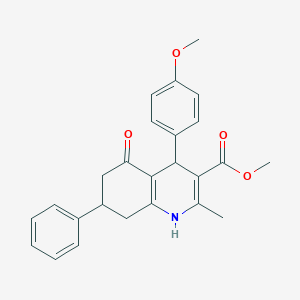![molecular formula C23H23N3O2 B4949833 2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)
2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol, also known as OPPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPPE is a synthetic compound that belongs to the family of piperazine derivatives. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of 2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. This compound is also known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic effects in animal models of anxiety and depression. Moreover, this compound has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol has several advantages as a research tool. It is a synthetic compound that can be easily prepared in the laboratory, and its purity can be controlled. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, there are some limitations to using this compound in lab experiments. Firstly, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Secondly, the effects of this compound may vary depending on the animal model used, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential therapeutic applications of this compound in various diseases need to be further explored. Thirdly, the effects of this compound on different neurotransmitter systems need to be investigated. Fourthly, the safety and toxicity of this compound need to be evaluated in animal models. Finally, the development of more potent and selective derivatives of this compound may lead to the discovery of new drugs with therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. This compound has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. However, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol is a synthetic compound that can be prepared by the reaction of 2-(4-(2-pyridinyl)piperazin-1-yl) acetaldehyde with diphenylacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-hydroxy-2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(26-17-15-25(16-18-26)21-13-7-8-14-24-21)23(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,28H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCXLWPPZYXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)

![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)
![3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4949785.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B4949790.png)
![N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide](/img/structure/B4949801.png)


![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4949809.png)
![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)
